Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate is a chemical compound that combines sodium with an organic moiety featuring a bromo-chloroaniline structure. This compound is of interest in various scientific fields, particularly in medicinal chemistry and material science, due to its potential biological activities and applications.
This compound is synthesized through organic chemistry techniques, typically involving the reaction of sodium acetate with specific halogenated aniline derivatives. The precise methods of synthesis can vary depending on the desired purity and yield.
Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate can be classified as an organic sodium salt. It falls under the category of substituted phenylacetates, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate generally involves several key steps:
The molecular structure of sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate features a central acetate group bonded to a phenyl ring that bears a bromo and a chloro substituent on the aniline moiety. The general formula can be represented as:
Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate can participate in various chemical reactions:
The mechanism by which sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate exerts its biological effects is not fully elucidated but may involve:
Preliminary studies indicate that compounds with similar structures exhibit significant activity against various cancer cell lines, suggesting potential therapeutic applications.
Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate has several scientific uses:
This compound represents a significant area of interest for researchers aiming to develop new therapeutic agents or materials with unique properties. Further studies are warranted to fully explore its mechanisms and applications across various scientific disciplines.
The compound exhibits multiple systematic naming conventions reflecting its structural complexity. According to IUPAC, it is designated as sodium 2-[2-(2-bromo-6-chloroanilino)phenyl]acetate, emphasizing the sodium carboxylate functionality and the specific halogen substitution pattern on the aniline ring. Alternative pharmaceutical nomenclature identifies it as Diclofenac Sodium Impurity D or Diclofenac EP Impurity D, highlighting its regulatory significance in quality control [1] [2].
The molecular structure comprises a twisted diphenylamine scaffold where one phenyl ring bears sodium acetate at the ortho-position, while the opposing phenyl features halogen substituents at positions 2 (bromine) and 6 (chlorine). This arrangement creates steric hindrance influencing conformational flexibility. Key identifiers include:
Table 1: Systematic Nomenclature and Identifiers
Nomenclature System | Designation |
---|---|
IUPAC Name | Sodium 2-[2-(2-bromo-6-chloroanilino)phenyl]acetate |
European Pharmacopoeia | Diclofenac Sodium Impurity D (as Sodium Salt) |
CAS Registry | 127792-45-4 |
FDA UNII Code | KNU55BV96W |
Molecular Formula | C₁₄H₁₀BrClNO₂·Na |
The identification of this compound emerged during late 20th-century investigations into diclofenac synthesis byproducts. As analytical techniques advanced (particularly HPLC-MS), researchers detected trace impurities arising from halogenation side reactions during the manufacturing process. The compound was subsequently isolated and characterized as a structurally defined impurity resulting from bromine incorporation instead of the intended chlorine atoms at a specific synthesis stage [1] [8].
This discovery coincided with evolving regulatory frameworks requiring stringent impurity profiling. Pharmacopeial authorities (EP, USP) eventually standardized it as a specified impurity in diclofenac sodium monographs, mandating strict control limits. The compound's historical significance lies in its contribution to modern quality-by-design (QbD) principles, where understanding impurity formation mechanisms became essential for process optimization [2] [5].
In diclofenac manufacturing, this impurity forms during the Ullmann condensation step between 2-chloroaniline and 2-chlorophenylacetic acid derivatives. When bromide contaminants exist in starting materials or catalysts, bromination competes with chlorination, leading to the bromo-chloro aniline intermediate. Subsequent carboxylation yields the impurity, which co-crystallizes with diclofenac sodium if not removed [1] [8].
Key characteristics of its impurity behavior include:
Table 2: Key Physicochemical Properties and Analytical Parameters
Property | Specification |
---|---|
Appearance | White to off-white powder |
Storage Conditions | +5°C, protected from light |
Assay (HPLC) | ≥98.0% |
Water Content | ≤0.5% |
Detection Wavelength | 254 nm |
Retention Behavior (RP-HPLC) | Elutes later than diclofenac sodium |
Regulatory standards classify it as a potentially significant impurity due to its structural similarity to the active pharmaceutical ingredient (API). Consequently, pharmaceutical manufacturers must rigorously monitor its presence through validated analytical methods throughout the synthesis pathway, particularly during final crystallization and purification steps [1] [2] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7